SRI-011381 is an activator of TGF-β signaling. It reduces increases in cell death and the number of dystrophic neurites induced by amyloid-β (1-42) (Aβ42;) in primary mouse embryonic forebrain neurons when used at a concentration of 3 µM. SRI-011381 (2 and 5 µM) increases phagocytosis of Aβ42 by greater than 20% in J774A. and THP-1 macrophages. It increases contextual fear conditioning freezing time and spontaneous alternations in the Y-maze, indicating prevention of memory deficits, in the APP751Lon,Swe transgenic mouse model of Alzheimer’s disease when administered at a dose of 10 mg/kg for 10 weeks. Novel agonist of the TGF-beta signaling pathway for treatment of Alzheimer's disease SRI-011381 is an agonist of the TGF-beta signaling pathway for treatment of Alzheimer's disease.
Mechanism of Action
SRI-011381 functions as an agonist of the TGF-β signaling pathway. While the precise mechanism by which it activates this pathway requires further investigation, the provided research suggests its action is likely upstream or directly on the TGF-β receptor complex. [, , , , , , , , , , , , ] Upon activation, this receptor complex initiates a cascade of intracellular signaling events, primarily through the phosphorylation of SMAD proteins (SMAD2 and SMAD3). These phosphorylated SMADs then translocate to the nucleus, where they regulate the transcription of target genes, ultimately influencing a wide range of cellular functions. [, , , , , , , , , , , , ]
Applications
Diabetic Vasculopathy: Astragaloside, a natural compound, was found to improve diabetic vasculopathy by inhibiting the TGF-β/Smad pathway. This effect was partially reversed by SRI-011381, highlighting the involvement of TGF-β signaling in this condition. []
Heart Failure: Researchers found that knockdown of SMOC2, a protein involved in heart failure, improved cardiac function by modulating autophagy via the TGF-β1/Smad3 pathway. The protective effect of SMOC2 knockdown was counteracted by SRI-011381, suggesting a role for TGF-β signaling in SMOC2-mediated cardiac effects. []
Keloid Formation: 32P isotope radiotherapy was shown to inhibit keloid formation by suppressing the TGF-β/Smad pathway. The inhibitory effects of 32P were reversed by SRI-011381, indicating a role for TGF-β signaling in keloid development. []
Optic Neuritis: Astrocytic YAP, a protein involved in neuroinflammation, was found to protect against optic nerve and retinal damage in an experimental autoimmune encephalomyelitis model by upregulating TGF-β signaling. Administration of SRI-011381 partially rescued the deficits caused by YAP deletion, suggesting a therapeutic potential for targeting the TGF-β pathway in optic neuritis. []
Pulmonary Fibrosis: Sodium ferulate (SF) demonstrated protective effects against pulmonary fibrosis in a silicosis mouse model by inhibiting the NALP3/TGF-β1/α-SMA pathway. These protective effects were partially reversed by SRI-011381, emphasizing the importance of the TGF-β pathway in this disease context. []
Other Applications: Research also suggests potential roles for SRI-011381 in studying intervertebral disc degeneration, doxorubicin resistance in bladder cancer, and the function of Sirtuin 7 in yak cumulus granulosa cells. [, , ]
Related Compounds
Sinomenine
Relevance: Sinomenine is identified as a potential therapeutic agent for acetaminophen-induced liver injury by attenuating oxidative stress and inflammatory responses through the TGF-β/Smad pathway, as demonstrated in both in vitro and in vivo studies. Sinomenine's effects were significantly reversed by the TGF-β/Smad activator SRI-011381 or TGF-β overexpression, highlighting the interaction between these compounds in modulating the TGF-β/Smad pathway. [, ]
Acetaminophen
Relevance: Studies have shown that SRI-011381, a TGF-β/Smad activator, can reverse the protective effects of sinomenine against APAP-induced liver injury in mice. This suggests that SRI-011381 may exacerbate liver damage caused by APAP. [, ]
Transforming Growth Factor Beta 1 (TGF-β1)
Relevance:SRI-011381 acts as a selective agonist of the TGF-β type I receptor (TGFBR1), mimicking the effects of TGF-β1 and activating downstream signaling pathways, including the Smad pathway. The activation of the TGF-β1/Smad pathway by SRI-011381 has been shown to reverse the beneficial effects of various compounds in different studies, indicating a counter-regulatory role of this pathway. [, , , , , , ]
Sodium Ferulate
Relevance: Studies demonstrate that sodium ferulate can inhibit lung injury and fibrosis in a mouse model of silicosis, partly by suppressing the TGF-β1/Smad pathway. This suggests a potential antagonistic relationship between sodium ferulate and SRI-011381 in modulating this pathway and its downstream effects on fibrosis. []
XMU-MP-1
Relevance: XMU-MP-1 activates YAP by inhibiting MST1/2, mimicking the effect of astrocytic YAP in promoting neuroprotection. While the direct interaction between SRI-011381 and XMU-MP-1 hasn't been explored in the provided papers, their opposing effects on the downstream pathways associated with neuroinflammation and demyelination suggest a potential antagonistic relationship. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Seletracetam is a pyrrolidone derivative and with a structural similarity to newer generation antiepileptic drug levetiracetam. It binds to the same target as levetiracetam but with higher affinity and has shown potent seizure suppression in models of acquired and genetic epilepsy with high CNS tolerability. It is predicted to have low drug-drug interactions and inhibition or induction of any major human metabolizing enzymes. Seletracetam was in Phase II clinical trials under the supervision of the U.S. Food and Drug Administration (FDA) investigated as treatment of epilepsy and partial epilepsy however its development had been put on hold in July 2007. As of 2010, its production was further halted due to the investigation of a newer antiepileptic agent, brivaracetam.
Selfotel, also known as CGS-19755 and CPDD 0027, is a competitive NMDA antagonist. Selfotel directly competes with glutamate for binding to the receptor. Initial studies showed it to have anticonvulsant, anxiolytic, analgesic and neuroprotective effects, and it was originally researched for the treatment of stroke, but subsequent animal and human studies showed phencyclidine-like effects, as well as limited efficacy and evidence for possible neurotoxicity under some conditions, and so clinical development was ultimately discontinued.
Prostaglandin I2 (PGI2) is a potent vasorelaxant and inhibitor of human platelet aggregation that mediates its actions by binding to a specific G protein-coupled receptor, the IP receptor, on the surface of endothelial cells and platelets. The IP receptor also participates in signal transduction of the pain response, cardioprotection, and inflammation. NS-304 is a prodrug of the active form of MRE-269, which is a potent and selective agonist for the human IP receptor with a Ki value of 20 nM. In contrast to prostaglandin I2, which has a half-life of 30 seconds to a few minutes in vivo, NS-304 is long-acting. Plasma concentrations of MRE-269 remain near peak levels for more than eight hours in rats and dogs after NS-304 was administered orally. Selexipag is prostacyclin receptor agonist that causes vasodilation in pulmonary vasculature and is used in the therapy of pulmonary arterial hypertension (PAH). Selexipag has been associated with a low rate of serum enzyme elevations during therapy, but has yet to be implicated in cases of clinically apparent acute liver injury. Selexipag is a member of the class of pyrazines that is N-(methanesulfonyl)-2-{4-[(propan-2-yl)(pyrazin-2-yl)amino]butoxy}acetamide carrying two additional phenyl substituents at positions 5 and 6 on the pyrazine ring. An orphan drug used for the treatment of pulmonary arterial hypertension. It is a prodrug for ACT-333679 (the free carboxylic acid). It has a role as an orphan drug, a prostacyclin receptor agonist, a platelet aggregation inhibitor, a vasodilator agent and a prodrug. It is a monocarboxylic acid amide, an ether, a member of pyrazines, an aromatic amine, a tertiary amino compound and a N-sulfonylcarboxamide. It derives from an ACT-333679. Selexipag was approved by the United States FDA on December 22, 2015 for the treatment of pulmonary arterial hypertension (PAH) to delay disease progression and reduce risk of hospitalization. PAH is a relatively rare disease with usually a poor prognosis requiring more treatment options to prolong long-term outcomes. Marketed by Actelion Pharmaceuticals under brand name Uptravi, selexipag and its active metabolite, ACT-333679 (MRE-269), act as agonists of the prostacyclin receptor to increase vasodilation in the pulmonary circulation and decrease elevated pressure in the blood vessels supplying blood to the lungs.
Selinexor, also known as KPT-330, is an orally bioavailable, potent and selective XPO1/CRM1 Inhibitor. Selinexor is effective in acquired resistance to ibrutinib and synergizes with ibrutinib in chronic lymphocytic leukemia. Selinexor potentiates the antitumor activity of gemcitabine in human pancreatic cancer through inhibition of tumor growth, depletion of the antiapoptotic proteins, and induction of apoptosis. Selinexor has strong activity against primary AML cells while sparing normal stem and progenitor cells.
LOXO-195 is an inhibitor of the receptor tyrosine kinases TrkA and TrkC (IC50s = 0.6 and <2.5 nM, respectively, in kinase assays). It also inhibits several Trk kinase mutants, including TrkAG595R, TrkAG667C, TrkCG623R, and TrkCG696A (IC50s = 2, 9.8, 2.3, and <2.5 nM, respectively). LOXO-195 binds to the kinase domain of TrkB with an IC50 value of 1.9 nM. It selectively inhibits proliferation of Trk fusion-positive K12, CUTO-3, and MO-91 cell lines (IC50s = ≤5 nM) over Trk fusion-negative cell lines when used at concentrations up to 10 μM. LOXO-195 (≥30 mg/kg) reduces tumor growth in TrkA-dependent KM12, as well as NIH 3T3 ΔTrkA, ΔTrkA + TrkAG595R, and ΔTrkA + TrkAG667C mouse xenograft models. LOXO-195 Selitrectinib, aslo known as LOXO-195 and BAY 2731954, is a potent and selective TRK (tropomyosin-related-kinase) inhibitor capable of addressing potential mechanisms of acquired resistance that may emerge in patients receiving larotrectinib (LOXO-101) or multikinase inhibitors with anti-TRK activity. LOXO-195 specifically targets and binds to TRK, including the fusion proteins containing sequences from neurotrophic tyrosine receptor kinase (NTRK) types 1 (NTRK1), 2 (NTRK2), and 3 (NTRK3), including critical acquired resistance mutations, in enzyme and cellular assays, with minimal activity against other kinases. In diverse TRK fusion mouse models, LOXO-195 inhibited phospho-ERK and caused dramatic tumor growth inhibition, superior to first generation TRK inhibitors, without significant toxicity. LOXO-195 is able to overcome acquired resistance to other TRK inhibitors.
Selective, cell-permeable SIRT1 Inhibitor. (IC50= 98 nM, 19.6, 48.7 and > 100 µM for SIRT1, SIRT2, SIRT3, HDAC and NADase respectively). Shows no effect at other HDACs or SIRTs. Enhances p53 acetylation in response to DNA damaging agents. EX-527 is an inhibitor of sirtuin 1 (SIRT1; IC50 = 0.098 µM). It is selective for SIRT1 over SIRT2, and SIRT3 (IC50s = 19.6 and 48.7 µM, respectively) and the cytochrome P450 (CYP) isoforms CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 at 1 µM. EX-527 (50 µM) induces cell cycle arrest at the G1 phase in MCF-7 cells. Selective inhibitor of SIRT1 that does not inhibit histone deacetylase (HDAC) or other sirtuin deacetylase family members 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide is a member of the class of carbazoles that is 2,3,4,9-tetrahydro-1H-carbazole which is substituted at position 1 by an aminocarbohyl group and at position 6 by a chlorine. It is a member of carbazoles, a monocarboxylic acid amide and an organochlorine compound. Selective inhibitor of SIRT1 that does not inhibit histone deacetylase (HDAC) or other sirtuin deacetylase family members (IC50 values are 98, 19600, 48700, > 100000 and > 100000 nM for SIRT1, SIRT2, SIRT3, HDAC and NADase respectively). Enhances p53 acetylation in response to DNA damaging agents.